molecular formula C14H12F3NO5 B2750336 ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate CAS No. 882322-01-2

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate

Cat. No.: B2750336
CAS No.: 882322-01-2
M. Wt: 331.247
InChI Key: OPNBLMHHTRKOLV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate is a dihydrofuran derivative featuring a 4,5-dihydrofuran ring with:

  • A 4-oxo group at position 2.
  • An ethyl carboxylate substituent at position 2.
  • A 4-(trifluoromethoxy)phenylamino group at position 2.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems are critical .

Properties

IUPAC Name

ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO5/c1-2-21-13(20)11-10(19)7-22-12(11)18-8-3-5-9(6-4-8)23-14(15,16)17/h3-6,18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNBLMHHTRKOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with 4-(trifluoromethoxy)aniline under basic conditions to form the intermediate product. This intermediate is then cyclized to form the furan ring, followed by esterification to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it has been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS) production, leading to mitochondrial membrane potential disruption and activation of caspase-3 . This cascade ultimately results in cell death, making it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate

Structural Differences :

  • Substituent at position 2: 4-(benzyloxy)phenylamino vs. 4-(trifluoromethoxy)phenylamino.
  • Key features : Benzyloxy (OCH₂C₆H₅) is bulkier and less electron-withdrawing than trifluoromethoxy.

Implications :

  • Reactivity : The benzyloxy group may undergo hydrolytic or oxidative cleavage, whereas OCF₃ is more chemically inert.
  • Biological Interactions : Reduced electron-withdrawing effects might weaken interactions with electron-deficient biological targets.

Monzosertibum (Ethyl 5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]-4-oxo-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino}-4,5-dihydrofuran-3-carboxylate)

Structural Differences :

  • Substituent at position 2: 4-(2,2,2-trifluoroethyl)piperazinylamino vs. 4-(trifluoromethoxy)phenylamino.
  • Additional group at position 5 : A pyrrolopyridine-derived methylidene group.

Implications :

  • Solubility : The piperazine moiety introduces basicity, improving solubility in acidic environments (e.g., gastrointestinal tract).
  • Metabolic Stability : The trifluoroethyl group enhances resistance to oxidative metabolism compared to OCF₃.

(3S,4R)-4-[(S)-(4-fluorophenyl)(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one

Structural Differences :

  • Core structure : Dihydrofuran-2-one (lactone) vs. dihydrofuran-3-carboxylate.
  • Substituents: Fluorophenyl and trimethoxyphenyl groups instead of OCF₃-phenylamino.

Implications :

  • Reactivity : The lactone ring (dihydrofuran-2-one) is prone to hydrolysis under basic conditions, whereas the ethyl carboxylate in the target compound offers greater stability.
  • The fluorophenyl group may enhance bioavailability through reduced metabolic degradation.

Comparative Analysis Table

Property/Compound Target Compound Ethyl 2-[4-(benzyloxy)anilino]-... Monzosertibum Dihydrofuran-2-one Derivative
Core Structure 4,5-dihydrofuran-3-carboxylate 4,5-dihydrofuran-3-carboxylate 4,5-dihydrofuran-3-carboxylate Dihydrofuran-2-one (lactone)
Position 2 Substituent 4-(trifluoromethoxy)phenylamino 4-(benzyloxy)phenylamino 4-(trifluoroethyl)piperazinylamino Hydroxy(trimethoxyphenyl)methyl
Key Functional Groups OCF₃, ethyl carboxylate OCH₂C₆H₅, ethyl carboxylate Piperazine, pyrrolopyridine, trifluoroethyl Fluorophenyl, trimethoxyphenyl, lactone
Lipophilicity (Predicted) High (due to OCF₃) Moderate (bulky benzyloxy) Moderate-High (piperazine balances lipophilicity) Moderate (polar lactone and methoxy groups)
Potential Applications Enzyme inhibition, antimicrobial agents Synthetic intermediate Kinase inhibition, antiviral therapy Anticancer (podophyllotoxin analog)

Biological Activity

Ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate (CAS No. 882322-01-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cell lines, and implications for therapeutic applications.

  • Molecular Formula : C14H12F3NO5
  • Molar Mass : 331.24 g/mol
  • Structure : The compound features a furan ring with an ethyl ester, a keto group, and a trifluoromethoxy-substituted phenyl moiety.

Target Cells

The primary biological activity of this compound has been studied in human promyelocytic leukemia HL-60 cells. It is known to induce apoptosis, a programmed cell death mechanism critical for cancer treatment.

Mode of Action

  • Induction of Apoptosis : The compound activates caspase-3, a key enzyme in the apoptosis pathway.
  • Regulation of Proteins :
    • Upregulates Bax , a pro-apoptotic protein.
    • Downregulates Bcl-2 , an anti-apoptotic protein.
  • Biochemical Pathways :
    • Increases intracellular calcium levels (Ca2+Ca^{2+}).
    • Enhances the production of reactive oxygen species (ROS).
    • Alters mitochondrial membrane potential (MMP), which is crucial for mitochondrial function and cell survival.

Research Findings

Studies have demonstrated that this compound exhibits significant anti-proliferative effects on HL-60 cells. The following table summarizes key findings from various studies:

Study ReferenceConcentration (µM)Effect on Cell ViabilityMechanism
23.550% cytotoxicityInduction of apoptosis via caspase activation
VariableSignificant reduction in proliferationIncreased ROS and altered MMP
10 - 30Dose-dependent effectUpregulation of Bax and downregulation of Bcl-2

Case Studies

  • Anti-Leukemic Activity : A study reported that at a concentration of 23.5 µM, the compound significantly reduced HL-60 cell proliferation through apoptosis induction. This was associated with increased intracellular Ca2+Ca^{2+} and ROS levels, leading to mitochondrial dysfunction and cell death .
  • Comparative Analysis with Other Compounds : In comparative studies with other furan derivatives, this compound showed superior efficacy in inducing apoptosis in cancer cells, highlighting its potential as a lead compound for further development .

Applications and Future Directions

The biological activity of this compound positions it as a promising candidate for the development of anti-cancer therapeutics. Future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : Further elucidation of the molecular pathways involved in its action.
  • Structural Modifications : To enhance efficacy and reduce potential side effects.

Q & A

Q. Table 1. Comparison of Substituent Effects on Reactivity

PositionSubstituentReactivity ProfileExample Reaction
24-(CF₃O)C₆H₄NHNucleophilic (amine alkylation)SN2 with alkyl halides
4Keto (C=O)Electrophilic (Grignard addition)MeMgBr → tertiary alcohol
3Ethyl esterHydrolysis (acid/base) or aminolysisNaOH → carboxylic acid

Q. Table 2. Key Spectral Data

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 1.3 (t, 3H, CH₂CH₃), δ 4.2 (q, 2H, OCH₂)Ethyl ester confirmation
¹³C NMRδ 169.5 (C=O ester), δ 178.2 (C=O keto)Carbonyl differentiation
IR (KBr)1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (keto C=O)Functional group identification

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